molecular formula C18H16ClNO B11509888 4-(3-Chloro-phenyl)-1,3,4,6,7,8-hexahydro-cyclopenta[g]quinolin-2-one

4-(3-Chloro-phenyl)-1,3,4,6,7,8-hexahydro-cyclopenta[g]quinolin-2-one

Cat. No.: B11509888
M. Wt: 297.8 g/mol
InChI Key: IYRBMNSXGNPBSQ-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, features a chlorophenyl group attached to a cyclopentaquinoline structure, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde, can be adapted to introduce the chlorophenyl group and form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals or solid acids, can enhance the efficiency of the synthesis . Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with receptor signaling pathways . The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

What sets 4-(3-chlorophenyl)-1H,2H,3H,4H,6H,7H,8H-cyclopenta[g]quinolin-2-one apart is its unique combination of a chlorophenyl group and a cyclopentaquinoline structure. This combination may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

4-(3-chlorophenyl)-1,3,4,6,7,8-hexahydrocyclopenta[g]quinolin-2-one

InChI

InChI=1S/C18H16ClNO/c19-14-6-2-5-13(7-14)15-10-18(21)20-17-9-12-4-1-3-11(12)8-16(15)17/h2,5-9,15H,1,3-4,10H2,(H,20,21)

InChI Key

IYRBMNSXGNPBSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)NC(=O)CC3C4=CC(=CC=C4)Cl

Origin of Product

United States

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